5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole
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Overview
Description
5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole typically involves the reaction of 5-chloro-1H-benzimidazole with 3,4-dimethoxyphenyl derivatives. One common method includes the use of 2-(chloromethyl)-1H-benzimidazole and benzoxazole-2-thiol in dry tetrahydrofuran (THF) with triethylamine as a base . The reaction is monitored by thin-layer chromatography (TLC) and usually takes several hours at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Mechanism of Action
The mechanism of action for 5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it competes with the natural substrate of the enzyme, thereby reducing melanin production . This competitive inhibition is crucial for its potential use in treating hyperpigmentation.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives: These compounds also exhibit tyrosinase inhibitory activity and have been studied for their potential in treating hyperpigmentation.
Phenoxy acetamide derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its dual methoxy groups on the phenyl ring enhance its potential as a tyrosinase inhibitor compared to other benzimidazole derivatives.
Properties
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-19-13-6-3-9(7-14(13)20-2)15-17-11-5-4-10(16)8-12(11)18-15/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGOUGHPXDBAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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